![molecular formula C20H23FN2O2 B2478827 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2379971-69-2](/img/structure/B2478827.png)
2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorinated benzoyl group, and the attachment of the methylpyridine moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorinated Benzoyl Group: This step often involves the use of fluorinated benzoyl chlorides and suitable catalysts under controlled conditions.
Attachment of the Methylpyridine Moiety: This can be accomplished through nucleophilic substitution reactions, where the piperidine intermediate reacts with a methylpyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
相似化合物的比较
Similar Compounds
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine stands out due to its unique combination of structural features, including the fluorinated benzoyl group and the methylpyridine moiety. This distinct structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
属性
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-14-8-9-17(11-18(14)21)20(24)23-10-4-6-16(12-23)13-25-19-7-3-5-15(2)22-19/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKMBUFNJVMMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)
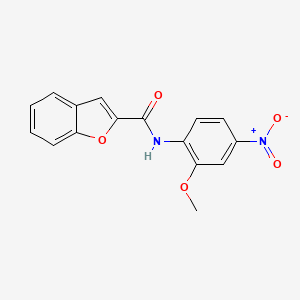
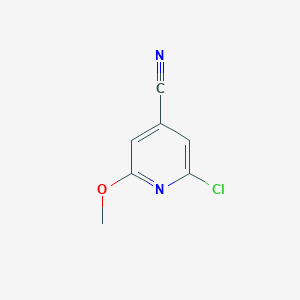
![N-{[(4-methoxyphenyl)carbamothioyl]amino}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2478752.png)
![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)
![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2478754.png)

![[(2-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2478757.png)
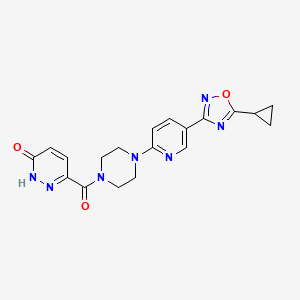
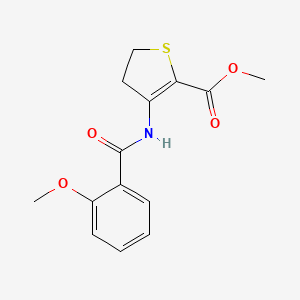
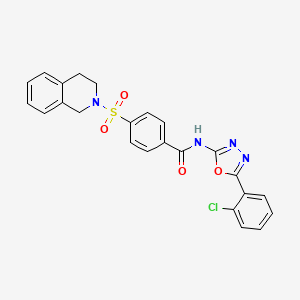
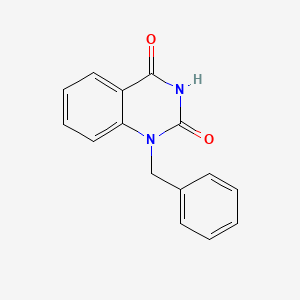
![2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2478767.png)
